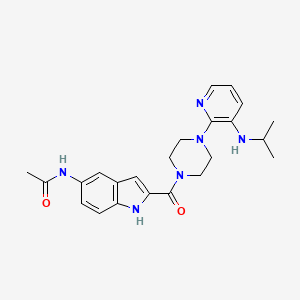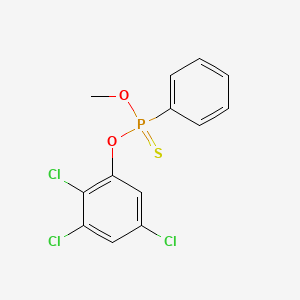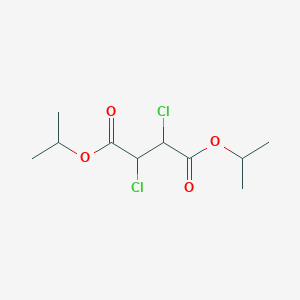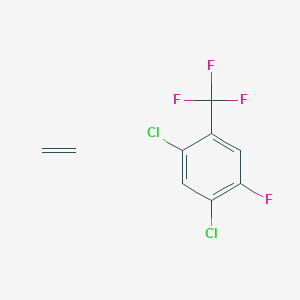
1,5-Dichloro-2-fluoro-4-(trifluoromethyl)benzene;ethene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,5-Dichloro-2-fluoro-4-(trifluoromethyl)benzene;ethene is a complex organic compound characterized by the presence of multiple halogen atoms and a trifluoromethyl group attached to a benzene ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dichloro-2-fluoro-4-(trifluoromethyl)benzene;ethene typically involves halogenation reactions. One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process involves the use of reagents such as N-bromosuccinimide (NBS) and radical initiators under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, utilizing specialized equipment to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the desired product .
化学反応の分析
Types of Reactions
1,5-Dichloro-2-fluoro-4-(trifluoromethyl)benzene;ethene undergoes various types of chemical reactions, including:
Substitution Reactions: These reactions often involve the replacement of halogen atoms with other functional groups.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or ammonia are commonly used under basic conditions.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions can yield hydroxylated derivatives, while oxidation can produce carboxylic acids or ketones .
科学的研究の応用
1,5-Dichloro-2-fluoro-4-(trifluoromethyl)benzene;ethene has diverse applications in scientific research, including:
作用機序
The mechanism of action of 1,5-Dichloro-2-fluoro-4-(trifluoromethyl)benzene;ethene involves its interaction with molecular targets through various pathways. The presence of halogen atoms and the trifluoromethyl group can influence the compound’s reactivity and binding affinity to specific enzymes or receptors . These interactions can lead to changes in the activity of biological pathways, making the compound useful in both research and therapeutic contexts .
類似化合物との比較
Similar Compounds
Uniqueness
1,5-Dichloro-2-fluoro-4-(trifluoromethyl)benzene;ethene is unique due to the specific arrangement of halogen atoms and the trifluoromethyl group on the benzene ring. This structural configuration imparts distinct chemical and physical properties, making it particularly valuable in specialized applications .
特性
分子式 |
C9H6Cl2F4 |
|---|---|
分子量 |
261.04 g/mol |
IUPAC名 |
1,5-dichloro-2-fluoro-4-(trifluoromethyl)benzene;ethene |
InChI |
InChI=1S/C7H2Cl2F4.C2H4/c8-4-2-5(9)6(10)1-3(4)7(11,12)13;1-2/h1-2H;1-2H2 |
InChIキー |
HYIZFFRQCQUMJD-UHFFFAOYSA-N |
正規SMILES |
C=C.C1=C(C(=CC(=C1F)Cl)Cl)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



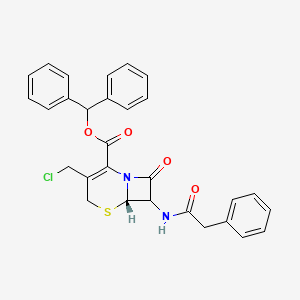

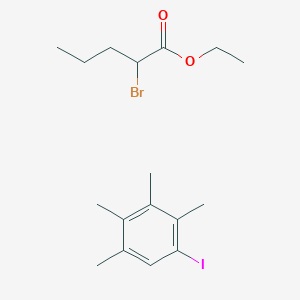
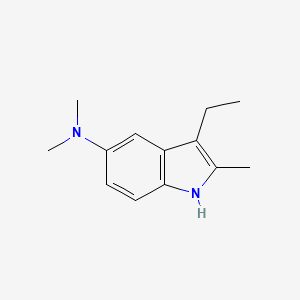
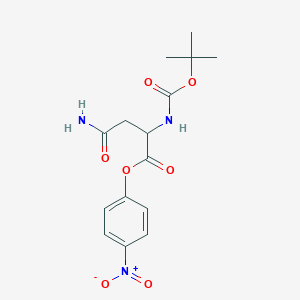


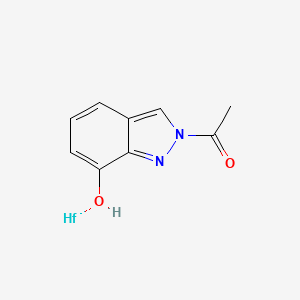
![n-Tert-butyl-6-chloro-1-methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12812334.png)
![3-Chloro-9-hydroxy-2-methyl-4h-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12812341.png)
